molecular formula C10H18O2 B14627335 6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- CAS No. 57761-53-2

6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-

Cat. No.: B14627335
CAS No.: 57761-53-2
M. Wt: 170.25 g/mol
InChI Key: GFVNUAIJEZSBOG-NRPADANISA-N
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Description

6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- is a bicyclic organic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring, containing an oxygen atom. This compound is notable for its chiral centers and is used in various chemical and pharmaceutical applications due to its structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- typically involves the bromination of (1S)-cyclohex-3-ene-1-carboxylic acid. The process includes reacting the acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The use of common reagents and solvents ensures that the process can be carried out on a large scale with consistent yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound acts by inhibiting enzymes or receptors involved in disease pathways. For example, as an intermediate in the synthesis of edoxaban, it helps inhibit activated blood coagulation factor X, thereby preventing thrombotic diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- is unique due to its specific ring structure and chiral centers, which make it valuable in the synthesis of chiral molecules and pharmaceuticals. Its ability to undergo various chemical reactions and serve as a versatile intermediate further distinguishes it from similar compounds .

Properties

CAS No.

57761-53-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1S,4S,5S)-4,7,7-trimethyl-6-oxabicyclo[3.2.1]octan-4-ol

InChI

InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,11)8(6-7)12-9/h7-8,11H,4-6H2,1-3H3/t7-,8-,10-/m0/s1

InChI Key

GFVNUAIJEZSBOG-NRPADANISA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2C[C@@H]1OC2(C)C)O

Canonical SMILES

CC1(C2CCC(C(C2)O1)(C)O)C

Origin of Product

United States

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